REACTION_CXSMILES
|
[CH:1]1([N:7]2[CH2:12][CH2:11][N:10]([C:13]3[C:26]4=[N:27][O:28][C:24]5=[C:25]4[C:16]([C:17](=[O:29])[C:18]4[C:23]5=[CH:22][CH:21]=[CH:20][CH:19]=4)=[C:15]([NH:30][C:31]4[CH:39]=[CH:38][C:34]([C:35]([OH:37])=[O:36])=[CH:33][CH:32]=4)[CH:14]=3)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+:41].CO>>[CH:1]1([N:7]2[CH2:8][CH2:9][N:10]([C:13]3[C:26]4=[N:27][O:28][C:24]5=[C:25]4[C:16]([C:17](=[O:29])[C:18]4[C:23]5=[CH:22][CH:21]=[CH:20][CH:19]=4)=[C:15]([NH:30][C:31]4[CH:32]=[CH:33][C:34]([C:35]([O-:37])=[O:36])=[CH:38][CH:39]=4)[CH:14]=3)[CH2:11][CH2:12]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Na+:41] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N1CCN(CC1)C1=CC(=C2C(C3=CC=CC=C3C3=C2C1=NO3)=O)NC3=CC=C(C(=O)O)C=C3
|
Name
|
NaOH MeOH
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
WASH
|
Details
|
washed with 20 mL of MTBE
|
Type
|
CUSTOM
|
Details
|
was re-suspended in about 1000 mL of 0.1M NaOH in MeOH solution under room temperature
|
Type
|
WASH
|
Details
|
washed with 224 mL of MTBE again
|
Type
|
CUSTOM
|
Details
|
The solid was separated
|
Type
|
CUSTOM
|
Details
|
dried at 25-30° C. under pressure for 12-24 hours
|
Duration
|
18 (± 6) h
|
Reaction Time |
1.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1CCN(CC1)C1=CC(=C2C(C3=CC=CC=C3C3=C2C1=NO3)=O)NC3=CC=C(C(=O)[O-])C=C3.[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |